5-(4-Ethoxyphenyl)pentanoic acid
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Overview
Description
5-(4-Ethoxyphenyl)pentanoic acid: is an organic compound with the molecular formula C13H18O3. It consists of a pentanoic acid backbone with an ethoxyphenyl group attached to the fifth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethoxyphenyl)pentanoic acid typically involves the reaction of 4-ethoxybenzaldehyde with a suitable Grignard reagent, followed by oxidation to form the desired carboxylic acid. The reaction conditions often include the use of solvents like diethyl ether or tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation processes using environmentally friendly oxidizing agents. The reaction conditions are optimized to ensure high yield and purity, with considerations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Ethoxyphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted phenylpentanoic acids .
Scientific Research Applications
Chemistry: In chemistry, 5-(4-Ethoxyphenyl)pentanoic acid is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties. It is used in research to develop new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use in treating various diseases, including cancer and neurological disorders .
Industry: Industrially, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of fragrances and flavoring agents .
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
5-(4-Hydroxyphenyl)pentanoic acid: This compound has a hydroxyl group instead of an ethoxy group, which may alter its reactivity and biological activity.
5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid:
Diphenolic acid (4,4-bis(4-hydroxyphenyl)pentanoic acid): This compound is structurally similar but has two phenolic groups, making it a candidate for replacing bisphenol A in industrial applications.
Uniqueness: 5-(4-Ethoxyphenyl)pentanoic acid is unique due to its specific ethoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H18O3/c1-2-16-12-9-7-11(8-10-12)5-3-4-6-13(14)15/h7-10H,2-6H2,1H3,(H,14,15) |
InChI Key |
YYHBGOGXENXLPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCCCC(=O)O |
Origin of Product |
United States |
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